Stereochemically Defined Racemate vs. Undefined Analog: Enabling Chiral Resolution Pathways
CAS 1932112-98-5 is explicitly designated as rac-(1S,6R), confirming a racemic mixture with both (1S,6R) and (1R,6S) enantiomers present in equal proportions. The enantiopure (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been the subject of dedicated asymmetric synthesis development, including a crystallization-induced diastereomer transformation (CIDT) process achieving high enantiomeric selectivity [1]. In contrast, the commonly listed alternative CAS 286947-16-8 is designated simply as 'tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate' without stereochemical specification, introducing ambiguity in the enantiomeric/diastereomeric composition of supplied material .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Explicit rac-(1S,6R) designation; defined 1:1 enantiomeric ratio |
| Comparator Or Baseline | CAS 286947-16-8 (tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate): no stereochemical assignment provided |
| Quantified Difference | Binary: defined vs. undefined stereochemistry. CIDT process yields the enantiopure (1S,6R) derivative with high selectivity (exact diastereomeric ratio reported in primary publication) [1]. |
| Conditions | Comparison of CAS registry entries and vendor specifications; CIDT conditions: (S)-phenylethylamine chiral auxiliary, Beckmann rearrangement, LiAlH₄ reduction [1]. |
Why This Matters
For medicinal chemistry programs requiring chiral HPLC resolution or asymmetric elaboration of the racemate into enantiopure final compounds, the defined rac-(1S,6R) starting material provides a known, reproducible stereochemical baseline absent from the undefined CAS 286947-16-8.
- [1] Lisnyak, V. G., et al. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry 88, 12493–12501 (2023). View Source
